molecular formula C16H16N4O3 B11608564 2-Imino-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester

2-Imino-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester

Cat. No.: B11608564
M. Wt: 312.32 g/mol
InChI Key: KBYDDKVFLXWYDG-UHFFFAOYSA-N
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Description

This compound belongs to the triazaanthracene family, characterized by a fused heterocyclic core containing three nitrogen atoms. The structure includes a propyl group at position 1, an imino group at position 2, a methyl ester at position 3, and a ketone at position 10. The methyl ester group enhances solubility and stability, making it suitable for pharmacokinetic studies .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C16H16N4O3/c1-3-7-20-13(17)10(16(22)23-2)9-11-14(20)18-12-6-4-5-8-19(12)15(11)21/h4-6,8-9,17H,3,7H2,1-2H3

InChI Key

KBYDDKVFLXWYDG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Imino-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but typical conditions include room temperature to moderate heating, and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Imino-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imino-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The triazaanthracene core allows for significant structural modifications. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide 1-isopropyl, 3-carboxylic acid phenethyl-amide C23H23N5O2 413.47 g/mol Enhanced lipophilicity due to phenethyl-amide; potential CNS activity.
2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester 1-pyridin-3-ylmethyl, 8-methyl, 3-methyl ester C20H17N5O3 375.4 g/mol Pyridine moiety improves aqueous solubility; methyl ester aids bioavailability.
1-Furan-2-ylmethyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile 1-furan-2-ylmethyl, 3-carbonitrile C17H11N5O2 317.31 g/mol Electron-withdrawing nitrile group may enhance reactivity in electrophilic assays.
2-Imino-1-isopropyl-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide 1-isopropyl, 8-methyl, 3-(3-methoxy-propyl)-amide C22H28N6O3 424.5 g/mol Methoxy-propyl chain increases metabolic stability; methyl group optimizes steric effects.

Functional Group Impact on Properties

  • Methyl Ester vs. Carboxylic Acid/Amides : The methyl ester in the target compound reduces polarity compared to free carboxylic acids (e.g., phenethyl-amide in ), improving membrane permeability. However, amide derivatives (e.g., ) may exhibit prolonged half-lives due to resistance to esterase hydrolysis.
  • Heterocyclic Substituents : The pyridin-3-ylmethyl group in introduces basicity, enhancing solubility in physiological buffers, whereas the furan group in contributes to π-π stacking interactions in binding assays.

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